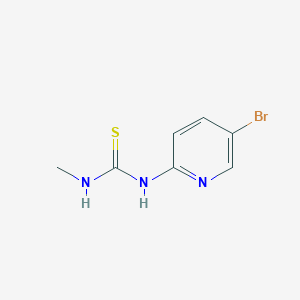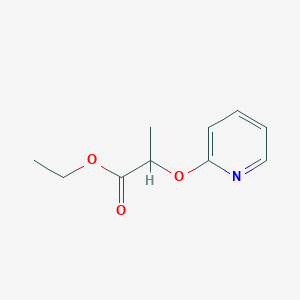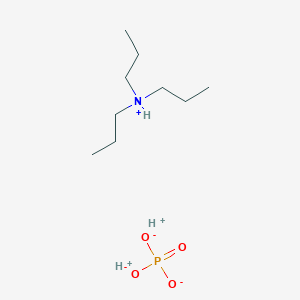
Tripropylammonium dihydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropylammonium dihydrogenphosphate is a chemical compound with the molecular formula C9H24NO4P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripropylammonium dihydrogenphosphate can be synthesized through the reaction of tripropylamine with phosphoric acid. The reaction typically involves mixing tripropylamine with an aqueous solution of phosphoric acid under controlled temperature and pH conditions to form the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tripropylammonium dihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphates, while substitution reactions can produce a range of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Tripropylammonium dihydrogenphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique ionic properties.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.
Wirkmechanismus
The mechanism of action of tripropylammonium dihydrogenphosphate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the stability and reactivity of other molecules, making it a valuable tool in various applications. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tripropylammonium bis(trifluoromethanesulfonyl)imide
- Tripropylammonium hydrogen sulfate
- Tripropylammonium 2-sulfobenzoate
Uniqueness
Tripropylammonium dihydrogenphosphate is unique due to its specific ionic structure and properties, which make it particularly suitable for applications requiring high thermal stability and proton conductivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
35687-90-2 |
|---|---|
Molekularformel |
C9H24NO4P |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N,N-dipropylpropan-1-amine;phosphoric acid |
InChI |
InChI=1S/C9H21N.H3O4P/c1-4-7-10(8-5-2)9-6-3;1-5(2,3)4/h4-9H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
FEBXQZCZEKDGEZ-UHFFFAOYSA-N |
SMILES |
[H+].[H+].CCC[NH+](CCC)CCC.[O-]P(=O)([O-])[O-] |
Kanonische SMILES |
CCCN(CCC)CCC.OP(=O)(O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



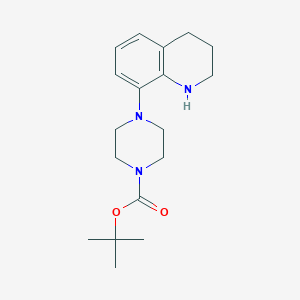
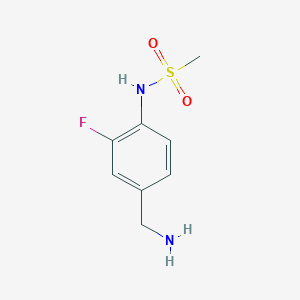
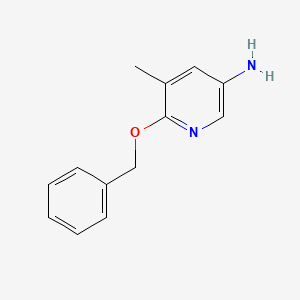
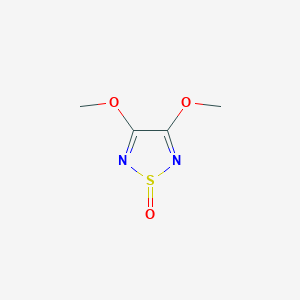
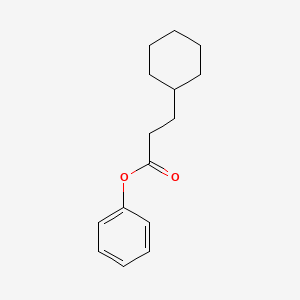
![[3-[1-[1-[2-(3-Hydroxybutoxy)propoxy]propan-2-yloxy]propan-2-yloxycarbonylamino]-4-methylphenyl]carbamic acid](/img/structure/B1628886.png)


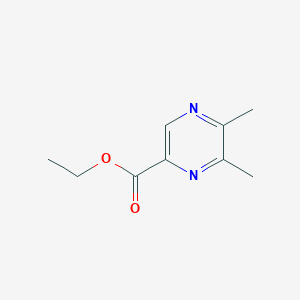
![4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine](/img/structure/B1628894.png)
